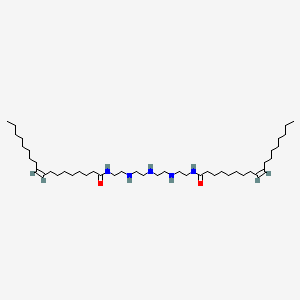
N,N'-(Iminobis(ethyleneiminoethylene))bis(oleamide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
EINECS 303-039-4, also known as Siliceous Earth purified and calcined, is a naturally occurring mineral composed primarily of silicon dioxide. It is commonly referred to as diatomaceous earth, infusorial earth, or kieselguhr. This compound is widely used in various industrial applications due to its unique physical and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
Siliceous Earth purified and calcined is typically obtained through the mining and processing of diatomaceous earth deposits. The raw material is first purified to remove impurities and then subjected to calcination, a process that involves heating the material to high temperatures to achieve the desired chemical composition and physical properties.
Industrial Production Methods
The industrial production of Siliceous Earth purified and calcined involves several steps:
Mining: Diatomaceous earth is extracted from natural deposits.
Purification: The raw material is purified to remove organic matter and other impurities.
Calcination: The purified material is heated to high temperatures (around 980°C) to achieve the desired properties.
Grinding and Packaging: The calcined material is ground to the desired particle size and packaged for distribution.
化学反応の分析
Types of Reactions
Siliceous Earth purified and calcined primarily undergoes physical rather than chemical reactions due to its inert nature. it can participate in the following types of reactions:
Adsorption: It can adsorb various substances due to its high surface area.
Catalysis: It can act as a catalyst support in certain chemical reactions.
Common Reagents and Conditions
Adsorption: Siliceous Earth purified and calcined can adsorb gases, liquids, and dissolved substances under ambient conditions.
Catalysis: It can be used as a support for catalysts in reactions such as hydrocarbon cracking and polymerization.
Major Products Formed
The major products formed from reactions involving Siliceous Earth purified and calcined depend on the specific application. For example, in adsorption processes, the primary product is the adsorbed substance, while in catalysis, the products are the result of the catalytic reaction.
科学的研究の応用
Siliceous Earth purified and calcined has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst support and adsorbent in various chemical reactions.
Biology: Employed as a filtration aid in biological research to separate cells and other biological materials.
Medicine: Utilized in pharmaceutical formulations as an excipient and in the production of certain medical devices.
Industry: Widely used in the filtration of liquids, as a filler in paints and coatings, and as an abrasive in polishing and cleaning products.
作用機序
The mechanism of action of Siliceous Earth purified and calcined is primarily physical rather than chemical. Its high surface area and porous structure allow it to adsorb various substances, making it effective as an adsorbent and filtration aid. In catalytic applications, it serves as a support for active catalyst materials, enhancing their effectiveness by providing a large surface area for the reaction to occur.
類似化合物との比較
Similar Compounds
Activated Carbon: Like Siliceous Earth purified and calcined, activated carbon is used as an adsorbent and filtration aid. activated carbon has a higher adsorption capacity for organic compounds.
Alumina: Alumina is another adsorbent and catalyst support with similar applications. It has a higher thermal stability compared to Siliceous Earth purified and calcined.
Zeolites: Zeolites are microporous minerals used as adsorbents and catalysts. They have a well-defined pore structure, which provides higher selectivity in adsorption and catalytic processes.
Uniqueness
Siliceous Earth purified and calcined is unique due to its natural origin, high surface area, and inert nature. It is particularly valued for its effectiveness as a filtration aid and its ability to adsorb a wide range of substances without undergoing chemical changes.
特性
CAS番号 |
67785-94-8 |
|---|---|
分子式 |
C44H87N5O2 |
分子量 |
718.2 g/mol |
IUPAC名 |
(Z)-N-[2-[2-[2-[2-[[(Z)-octadec-9-enoyl]amino]ethylamino]ethylamino]ethylamino]ethyl]octadec-9-enamide |
InChI |
InChI=1S/C44H87N5O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-43(50)48-41-39-46-37-35-45-36-38-47-40-42-49-44(51)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,45-47H,3-16,21-42H2,1-2H3,(H,48,50)(H,49,51)/b19-17-,20-18- |
InChIキー |
KYVMYYMBMFHFLN-CLFAGFIQSA-N |
異性体SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)NCCNCCNCCNCCNC(=O)CCCCCCC/C=C\CCCCCCCC |
正規SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCNCCNCCNCCNC(=O)CCCCCCCC=CCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


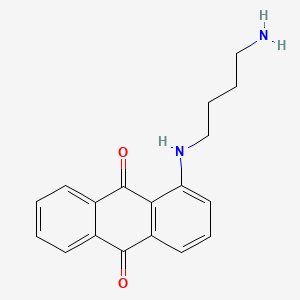
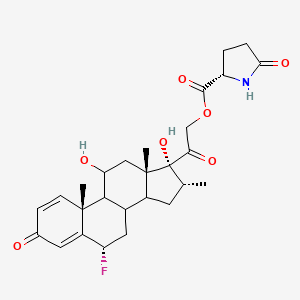
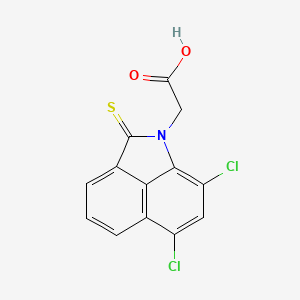
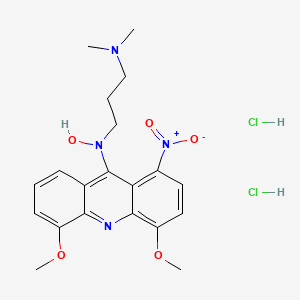
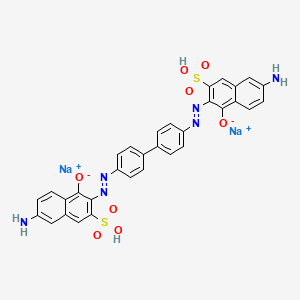
![8-[3-(butan-2-ylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one;(E)-but-2-enedioic acid](/img/structure/B12709420.png)
![2-[1-(4-Methoxyphenyl)-5-pyrrol-1-ylpyrazol-4-yl]propanoic acid;morpholine](/img/structure/B12709424.png)
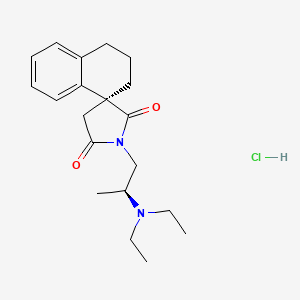
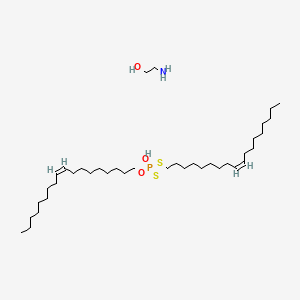
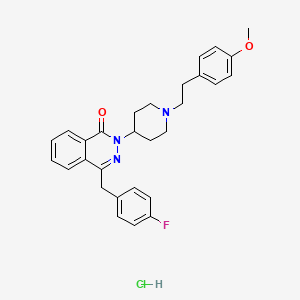
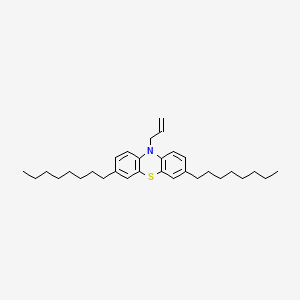
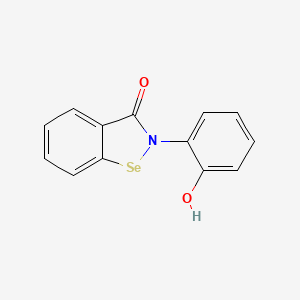
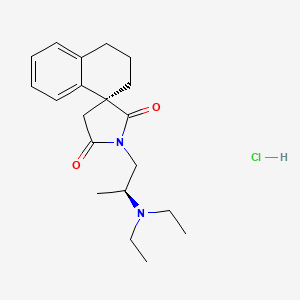
![methyl (1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylate](/img/structure/B12709481.png)
